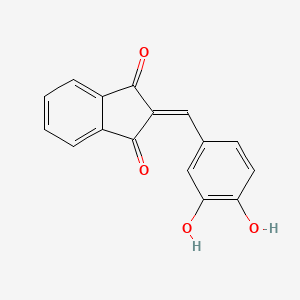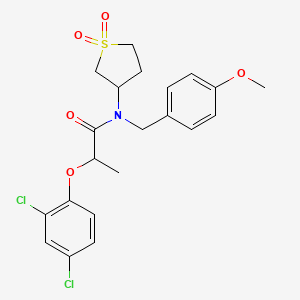![molecular formula C19H17Cl2N3OS B12137735 (2E)-5-(2,5-dichlorobenzyl)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12137735.png)
(2E)-5-(2,5-dichlorobenzyl)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one typically involves the condensation of 2,5-dichlorobenzylamine with p-tolylhydrazine, followed by cyclization with a suitable thioamide. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
(Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Amino or thiol-substituted thiazolidinones.
科学研究应用
Chemistry
In chemistry, (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its mechanism of action and its ability to inhibit the growth of various pathogens and cancer cells.
Medicine
In medicine, (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one is being studied for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases, while its anticancer activity is being explored for potential use in cancer therapy.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
作用机制
The mechanism of action of (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes and signaling pathways involved in the growth and proliferation of pathogens and cancer cells. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Similar Compounds
- (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one
- (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one derivatives
- Other thiazolidinone derivatives with similar structural features
Uniqueness
The uniqueness of (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one lies in its specific substitution pattern and the presence of both dichlorobenzyl and p-tolyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
分子式 |
C19H17Cl2N3OS |
|---|---|
分子量 |
406.3 g/mol |
IUPAC 名称 |
(2E)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-1-(4-methylphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-11-3-5-13(6-4-11)12(2)23-24-19-22-18(25)17(26-19)10-14-9-15(20)7-8-16(14)21/h3-9,17H,10H2,1-2H3,(H,22,24,25)/b23-12+ |
InChI 键 |
XPQNUGHQFVADDG-FSJBWODESA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)/C |
规范 SMILES |
CC1=CC=C(C=C1)C(=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137661.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-tert-butylphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12137672.png)
![Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate](/img/structure/B12137677.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B12137698.png)
![(Z)-1-(9-methyl-3-((3-(4-methylbenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12137704.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12137706.png)
![ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B12137712.png)

![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide](/img/structure/B12137744.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137745.png)

